molecular formula C21H18ClN3O4 B4552653 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide

Cat. No.: B4552653
M. Wt: 411.8 g/mol
InChI Key: UJILGXAJJFRHEZ-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.0985838 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Polyamides and Polyimides

Research by Yang and Lin (1994) focused on the synthesis of polyamides and polyimides using a diamine derived from a similar compound. These polyamides showed high solubility in polar solvents and were able to form transparent and flexible films. They exhibited high glass transition temperatures and significant thermal stability, making them potentially useful for high-temperature applications (Yang & Lin, 1994).

Chemical Reactions of Furo[3,2‐b]pyridine N‐oxide

Shiotani and Taniguchi (1996) explored the reactions of furo[3,2-b]pyridine N-oxide, a compound related to N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide. Their study showed various chemical transformations, such as cyanation, chlorination, and nitration, indicating the compound's potential for diverse chemical applications (Shiotani & Taniguchi, 1996).

Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones

Thomas et al. (2016) synthesized and evaluated the pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They found that these compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, indicating their potential as central nervous system active agents (Thomas et al., 2016).

DNA-Binding Properties of N-Substituted Pyridinecarboxamide

Jufang (2009) studied the interaction between N-substituted pyridinecarboxamide compounds and DNA. The research indicated that these compounds could insert their aromatic ring into the base pairs of DNA, highlighting their potential use in genetic research and therapy (Jufang, 2009).

Syntheses of Carcinogenic Pyrolysis Products and Metabolites

Stavenuiter et al. (1985) synthesized 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine, and its possible metabolites for biological studies. This research is significant for understanding the potential carcinogenic properties of pyrolysis products in food (Stavenuiter et al., 1985).

Properties

IUPAC Name

N-(3-chloro-2-pyrrolidin-1-ylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-16-7-4-8-17(20(16)24-11-1-2-12-24)23-21(26)19-10-9-18(29-19)14-5-3-6-15(13-14)25(27)28/h3-10,13H,1-2,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJILGXAJJFRHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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